![molecular formula C16H21N3O2 B3730272 2-[(4-ethoxyphenyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B3730272.png)
2-[(4-ethoxyphenyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone
Overview
Description
2-[(4-ethoxyphenyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone, also known as EPM-315, is a pyrimidinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a series of chemical reactions and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of 2-[(4-ethoxyphenyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone is not fully understood, but it is believed to act through multiple pathways. 2-[(4-ethoxyphenyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone has been shown to inhibit the activity of various enzymes, including tyrosine kinases, cyclin-dependent kinases, and topoisomerases. It also modulates the expression of various genes involved in cell growth and apoptosis.
Biochemical and Physiological Effects:
2-[(4-ethoxyphenyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In Alzheimer's disease and Parkinson's disease research, 2-[(4-ethoxyphenyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone has been shown to protect neurons from oxidative stress and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(4-ethoxyphenyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone is its potential therapeutic applications in various diseases. Its ability to inhibit the growth of cancer cells and protect neurons from oxidative stress makes it a promising candidate for drug development. However, the synthesis of 2-[(4-ethoxyphenyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone is a complex process that requires expertise in organic chemistry and specialized equipment. The limited availability of 2-[(4-ethoxyphenyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone also makes it difficult to conduct large-scale experiments.
Future Directions
There are several future directions for further research on 2-[(4-ethoxyphenyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone. One area of research is the development of more efficient synthesis methods to increase the availability of 2-[(4-ethoxyphenyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone for large-scale experiments. Another area of research is the identification of the specific pathways and targets of 2-[(4-ethoxyphenyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone to better understand its mechanism of action. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of 2-[(4-ethoxyphenyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone in animal models before clinical trials can be conducted.
Scientific Research Applications
2-[(4-ethoxyphenyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-[(4-ethoxyphenyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease research, 2-[(4-ethoxyphenyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone has been shown to protect neurons from oxidative stress and improve cognitive function.
properties
IUPAC Name |
2-(4-ethoxyanilino)-4-methyl-5-propyl-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-4-6-14-11(3)17-16(19-15(14)20)18-12-7-9-13(10-8-12)21-5-2/h7-10H,4-6H2,1-3H3,(H2,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDWZQBLXVCKQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)NC2=CC=C(C=C2)OCC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-ethoxyphenyl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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